6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid 6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 36991-45-4
VCID: VC8268963
InChI: InChI=1S/C11H10N2O3/c1-2-6-3-4-8-7(5-6)10(14)9(11(15)16)13-12-8/h3-5H,2H2,1H3,(H,12,14)(H,15,16)
SMILES: CCC1=CC2=C(C=C1)NN=C(C2=O)C(=O)O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

CAS No.: 36991-45-4

Cat. No.: VC8268963

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid - 36991-45-4

Specification

CAS No. 36991-45-4
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 6-ethyl-4-oxo-1H-cinnoline-3-carboxylic acid
Standard InChI InChI=1S/C11H10N2O3/c1-2-6-3-4-8-7(5-6)10(14)9(11(15)16)13-12-8/h3-5H,2H2,1H3,(H,12,14)(H,15,16)
Standard InChI Key GQJMPYFFXCCLOK-UHFFFAOYSA-N
SMILES CCC1=CC2=C(C=C1)NN=C(C2=O)C(=O)O
Canonical SMILES CCC1=CC2=C(C=C1)NN=C(C2=O)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s systematic name, 6-ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, delineates its core structure: a cinnoline backbone (a benzene ring fused to a pyridazine ring) with functional groups at specific positions. The carboxylic acid moiety at position 3 enhances its polarity, while the ethyl group at position 6 contributes to hydrophobic interactions. The ketone at position 4 introduces potential sites for hydrogen bonding and tautomerism .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Registry Number36991-45-4
Molecular FormulaC11H10N2O3\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight218.21 g/mol
IUPAC Name6-Ethyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Physicochemical Properties

Spectroscopic Characteristics

No nuclear magnetic resonance (NMR) or mass spectrometry (MS) data are publicly available. Computational predictions using tools like ACD/Labs or ChemDraw could estimate key spectral features:

  • IR Spectroscopy: Stretching vibrations for the carbonyl (C=O, ~1700 cm1^{-1}) and carboxylic acid (O-H, ~2500-3300 cm1^{-1}) groups.

  • 1^1H NMR: Aromatic protons in the cinnoline ring (δ 7.5–8.5 ppm), ethyl group protons (δ 1.2–1.4 ppm for CH3_3, δ 2.4–2.6 ppm for CH2_2), and carboxylic acid proton (δ 12–13 ppm).

SupplierPurityQuantityPrice (USD)
Amadis ChemicalNot specified1g928.80
Chemenu95%1g1000.00
Crysdot95+%1g1062.00

The steep pricing reflects limited production scales and the compound’s specialized role in research.

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